Cycloheptanecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZRDFICGGONJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186404 | |
| Record name | Cycloheptanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-85-1 | |
| Record name | Cycloheptanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cycloheptanecarbonitrile | |
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| Record name | Cycloheptanecarbonitrile | |
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| Record name | Cycloheptanecarbonitrile | |
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| Record name | Cycloheptanecarbonitrile | |
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Synthetic Methodologies for Cycloheptanecarbonitrile and Its Precursors
Advanced Approaches to Cycloheptanecarbonitrile Synthesis
Modern synthetic chemistry offers several innovative methods for the preparation of this compound, often leveraging catalysis and photo-induction to achieve high efficiency and selectivity.
A significant advancement in nitrile synthesis involves the use of photoinduced, copper-catalyzed cross-coupling reactions. This method facilitates the formation of a carbon-carbon bond between an alkyl electrophile and a cyanide source. In the synthesis of this compound, chlorocycloheptane (B1583793) serves as the alkyl electrophile. The reaction is driven by the photoexcitation of a copper(I) complex, which enables the coupling process under mild conditions. caltech.eduorganic-chemistry.org
The mechanism is understood to involve the photoexcitation of a copper(I) catalyst, which then engages in a process leading to the formation of an alkyl radical from the electrophile. organic-chemistry.orgnih.gov This radical subsequently couples with a copper-cyanide species, ultimately yielding the desired nitrile product through reductive elimination. snnu.edu.cnrsc.org Research has demonstrated the successful synthesis of this compound from chlorocycloheptane using this approach, achieving high yields. caltech.edu
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Electrophile | Chlorocycloheptane | Provides the cycloheptyl group |
| Catalyst System | Copper(I) salt (e.g., CuCl) | Facilitates the cross-coupling reaction |
| Cyanide Source | A suitable cyanide reagent | Provides the nitrile group |
| Energy Source | Visible light (e.g., blue LEDs) | Induces the photocatalytic cycle |
| Reported Yield | 78-80% |
Direct C(sp³)–H functionalization represents a highly efficient strategy in organic synthesis as it bypasses the need for pre-functionalized starting materials. uni-regensburg.de Tungsten-based photocatalysis has emerged as a powerful tool for the direct cyanation of unactivated C(sp³)–H bonds, including those in cycloalkanes like cycloheptane (B1346806). organic-chemistry.orgnih.gov This method typically employs tetrabutylammonium (B224687) decatungstate (TBADT) as the photocatalyst. organic-chemistry.org
The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the photoexcited decatungstate catalyst abstracts a hydrogen atom directly from the cycloheptane ring to form a cycloheptyl radical. organic-chemistry.orgnih.govacs.org This radical is then trapped by a cyanide source, such as tosyl cyanide, to form this compound. The process is characterized by its high efficiency, excellent functional group tolerance, and mild reaction conditions, utilizing 365 nm LED light. organic-chemistry.org
| Component | Reagent/Condition |
|---|---|
| Substrate | Cycloheptane |
| Photocatalyst | Tetrabutylammonium Decatungstate (TBADT) |
| Cyanide Source | Tosyl cyanide |
| Solvent | Acetonitrile-water mixture |
| Light Source | 365 nm LED |
| Efficiency | Yields up to 98% for various alkanes |
Nucleophilic substitution is a fundamental and widely used method for introducing a nitrile group onto an alkyl framework. youtube.comrsc.org In the context of cycloheptane systems, this compound can be synthesized by reacting a cycloheptyl halide, such as chlorocycloheptane or bromocycloheptane (B146454), with an alkali metal cyanide salt like sodium cyanide or potassium cyanide.
This reaction typically follows an Sₙ2 mechanism, where the cyanide anion (CN⁻) acts as the nucleophile and displaces the halide leaving group from the cycloheptane ring. The efficiency of the reaction can be influenced by factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. This method provides a direct and classical route to this compound from a readily prepared precursor.
The Strecker synthesis is a classic multicomponent reaction that produces α-amino nitriles from an aldehyde or ketone. slideshare.netmasterorganicchemistry.com While the primary products are α-amino nitriles, which are precursors to amino acids, the core reaction is a method of forming a nitrile on a carbon atom adjacent to a newly formed amino group. organic-chemistry.orgresearchgate.net
Applied to a cycloheptane system, the starting material is cycloheptanone (B156872). The reaction involves treating cycloheptanone with ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.com The initial step is the formation of a cycloheptylimine, which is then attacked by the cyanide nucleophile to yield 1-aminothis compound. organic-chemistry.org This product is a derivative of this compound and is a valuable intermediate in its own right. lsu.edu
| Reactant | Role |
|---|---|
| Cycloheptanone | Carbonyl substrate |
| Ammonia/Ammonium Chloride | Nitrogen source for imine formation |
| Potassium Cyanide/HCN | Cyanide nucleophile source |
| Product: 1-Aminothis compound |
Synthesis of Cycloheptane-Derived Intermediates
The synthesis of this compound often relies on the availability of functionalized cycloheptane precursors, known as intermediates. The preparation of these key starting materials is a critical first step in many synthetic sequences.
Chlorocycloheptane is a crucial intermediate that serves as the primary electrophile in several synthetic routes to this compound, particularly in nucleophilic substitution and copper-catalyzed coupling reactions. caltech.edu A common and effective method for its preparation is the treatment of cycloheptanol (B1583049) with a chlorinating agent. google.comaskiitians.com
Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently used for this transformation. askiitians.com An alternative method involves reacting cycloheptanol with concentrated hydrochloric acid, often in the presence of a catalyst like calcium chloride, to drive the reaction towards the formation of the alkyl chloride. google.com Direct chlorination of cycloheptane using chlorine gas under UV light (photohalogenation) is also possible, though it can sometimes lead to over-chlorination and a mixture of products. google.comdissertationtopic.net Therefore, the substitution reaction from cycloheptanol is generally preferred for achieving higher selectivity.
| Chlorinating Reagent | General Conditions |
|---|---|
| Thionyl Chloride (SOCl₂) | Often performed in the presence of a base like pyridine (B92270) to neutralize HCl byproduct. |
| Phosphorus Pentachloride (PCl₅) | Reaction is typically performed neat or in an inert solvent. askiitians.com |
| Hydrochloric Acid (HCl) & Calcium Chloride (CaCl₂) | Heating the alcohol with concentrated HCl and a Lewis acid catalyst. google.com |
Formation of 1-Benzoyl-1-bromocycloheptane
The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing key intermediates for a variety of subsequent reactions. The formation of 1-benzoyl-1-bromocycloheptane, a precursor for certain synthetic routes, can be achieved through the bromination of its corresponding ketone, cycloheptyl phenyl ketone.
This reaction typically involves the treatment of cycloheptyl phenyl ketone with a brominating agent. The mechanism proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then attacks a molecule of bromine (Br₂). Alternatively, under basic conditions, a base abstracts an alpha-proton to form an enolate, which subsequently reacts with the bromine source. The presence of the phenyl group stabilizes the intermediate enol or enolate, facilitating the reaction at the alpha-position. A common method for such transformations is the direct reaction with bromine in a suitable solvent like acetic acid or carbon tetrachloride. Another approach involves the use of N-bromosuccinimide (NBS), often initiated by light or a radical initiator, which can provide a more controlled bromination. The product, 1-benzoyl-1-bromocycloheptane, is a versatile intermediate where the bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in elimination or rearrangement reactions.
Cyclopropanation Strategies Involving Nitrile Precursors
The construction of cyclopropane (B1198618) rings is a significant area of synthetic chemistry, and methods involving nitrile-containing precursors are particularly valuable due to the synthetic versatility of the cyano group. rochester.edu Nitrile-substituted cyclopropanes serve as important building blocks for more complex molecules, including pharmacologically active compounds. rochester.eduresearchgate.net
Several strategies have been developed for this purpose:
Transition-Metal-Catalyzed Cyclopropanation : This is a direct method for preparing cyclopropanes from alkenes and diazo compounds. rsc.org For nitrile-substituted cyclopropanes, this often involves the use of diazoacetonitrile as a carbene source. rochester.edu Engineered enzymes, such as myoglobin, have been shown to catalyze the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile, yielding products with high diastereoselectivity and enantioselectivity. rochester.edunih.gov This biocatalytic approach expands the scope of valuable abiotic transformations accessible through enzymes. rochester.edu
Michael-Initiated Ring Closure (MIRC) : The MIRC reaction is a powerful domino process for forming cyclopropanes. rsc.org It involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization where a leaving group is displaced. rsc.orgrsc.org A convenient and efficient synthesis of dinitrile-substituted cyclopropanes has been developed using this method, where 2-arylacetonitriles react with α-bromoennitriles. rsc.org This approach is notable for using readily available substrates and inexpensive reagents. rsc.org
Metal-Free Photochemical Cyclopropanation : In some cases, stereoselective cyclopropanation can be achieved without a metal catalyst. A photochemical approach involving singlet carbenes has been devised for the cyclopropanation of polyunsaturated carbocycles with aryldiazoesters, achieving excellent yield and diastereoselectivity. researchgate.net
These methods highlight the diverse approaches available for constructing nitrile-bearing cyclopropane rings, a key structural motif that can be further elaborated into various functional groups. researchgate.net
Optimization of Synthetic Pathways
Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and minimizing waste. This involves systematically adjusting reaction parameters to maximize yield and selectivity, as well as incorporating principles of green chemistry.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is a fundamental task in chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and side products. prismbiolab.com Traditional optimization often relies on a "One Factor At a Time" (OFAT) approach, where a single parameter (e.g., temperature, solvent, catalyst loading) is varied while others are held constant. prismbiolab.com While straightforward, this method can be inefficient and may not identify the true optimal conditions due to the interplay between different variables. prismbiolab.com
More systematic approaches like Design of Experiments (DoE) offer a more robust methodology. prismbiolab.com DoE involves statistically designed experiments to model the effects of multiple variables simultaneously, allowing for a more comprehensive understanding of the reaction space. prismbiolab.combeilstein-journals.org Recently, data-driven methods using machine learning and Bayesian optimization have emerged as powerful tools. beilstein-journals.orgnih.gov These algorithms can efficiently search for optimal conditions by iteratively learning from experimental feedback, significantly accelerating the optimization process. nih.govnsf.gov For instance, bandit optimization models have been successfully used to identify generally applicable reaction conditions by efficiently sampling the experimental space. nsf.gov
In the context of synthesizing this compound, these principles would be applied to key steps. For example, in a nitrile synthesis from a primary alcohol, parameters such as the choice of nickel catalyst, electrolyte, temperature, and current density would be optimized to achieve the highest possible Faradaic efficiency and formation rate. rsc.org The table below illustrates a hypothetical optimization matrix for a generic nitrile synthesis step.
Table 1: Example of Reaction Condition Optimization Parameters
| Parameter | Range/Options Explored | Optimal Condition (Hypothetical) |
|---|---|---|
| Catalyst | Ni foam, Ni plate, Ni powder | Ni foam |
| Solvent | Water, Acetonitrile (B52724), Dioxane | Water |
| Base | NaOH, KOH, K₂CO₃ | KOH |
| Temperature (°C) | 25, 40, 60 | 25 |
| Current Density (mA/cm²) | 10, 20, 30 | 20 |
Stereoselective and Regioselective Synthetic Approaches
Controlling the three-dimensional arrangement of atoms (stereoselectivity) and the specific site of bond formation (regioselectivity) is a central challenge in modern organic synthesis. rsc.org
Stereoselectivity in the synthesis of a molecule like this compound would involve controlling the relative and absolute configuration of stereocenters on the cycloheptane ring. This is crucial as different stereoisomers can have vastly different biological or material properties. rsc.org Asymmetric catalysis is a primary tool for achieving stereoselectivity. This can involve:
Chiral Catalysts : Using transition metal complexes with chiral ligands to catalyze reactions like cyclopropanation or hydrogenation, thereby favoring the formation of one enantiomer over the other. organic-chemistry.org
Biocatalysis : Employing enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity. rochester.edunih.gov For example, engineered myoglobins have been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. rochester.edunih.gov
Regioselectivity refers to the control of which of several possible positions on a molecule reacts. For example, in the functionalization of a substituted cycloheptene, a reaction could occur at different carbons of the double bond or at an allylic position. Controlling this outcome is key to synthesizing a specific constitutional isomer. Methodologies to control regioselectivity include:
Directing Groups : Utilizing functional groups on the substrate that direct an incoming reagent to a specific position through steric or electronic effects.
Catalyst Control : The choice of catalyst and ligands can profoundly influence the regiochemical outcome of a reaction. For instance, in the cyclocondensation of unsymmetrically substituted o-phenylenediamines, the use of different additives like p-TsOH or HOBt/DIC can switch the regioselectivity in a predictable manner. beilstein-journals.org Radical cascade cyclizations have also been developed that proceed with high regio- and stereoselectivity to build complex polycyclic skeletons. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.zachemrevlett.com Applying these principles to the synthesis of this compound involves several key strategies. accscience.com
Use of Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. acs.org For instance, nitrile synthesis has been demonstrated in aqueous media, reducing environmental impact. rsc.orgrsc.org
Catalysis : The use of catalysts is inherently green as it allows for reactions to occur with higher efficiency and under milder conditions, reducing energy consumption. journals.co.za
Heterogeneous Catalysts : Developing stable and reusable catalysts, such as nanoscale iron oxides, simplifies product purification and minimizes waste. rsc.org
Biocatalysis : Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. journals.co.za
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, are a good example of this principle. ajgreenchem.com
Renewable Feedstocks : Utilizing starting materials derived from renewable sources, such as biomass, instead of fossil fuels. acs.org
Energy Efficiency : Employing methods that reduce energy consumption, such as mechanochemical synthesis (ball milling), which can significantly shorten reaction times and reduce the need for solvents. rsc.org Electrosynthesis, which uses electricity to drive chemical reactions, can often be performed at room temperature and pressure, offering another energy-efficient option. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Mechanistic Investigations of Cycloheptanecarbonitrile Reactions
Reaction Mechanisms in C-C and C-N Bond Formations
The construction of cycloheptanecarbonitrile and related structures relies on the formation of key C-C or C-N bonds. These processes can be achieved through various mechanistic paradigms, including radical-based pathways and metal-catalyzed reactions, often initiated by light.
Radical reactions offer a powerful method for functionalizing unactivated C(sp³)–H bonds, such as those on a cycloheptane (B1346806) ring. Halogenation of saturated hydrocarbons like cycloheptane typically proceeds through a free-radical chain reaction. mt.com This process involves three key stages: initiation (generation of halogen radicals, often by UV light), propagation (hydrogen abstraction from the cycloalkane to form a cycloalkyl radical, which then reacts with a halogen molecule), and termination (combination of radicals).
Modern synthetic methods have extended radical processes to include direct cyanation. Early work by Minisci demonstrated that alkyl radicals, generated from peroxides via reduction with ferrous or cuprous salts, could be trapped by various nucleophiles, including cyanide, to form new C-C or C-X bonds. nih.gov More recent advancements have focused on copper-catalyzed radical relay strategies for the site-selective cyanation of C–H bonds. sioc.ac.cndicp.ac.cn In a plausible mechanism for the cyanation of cycloheptane, a copper(I) catalyst interacts with a nitrogen-based radical precursor to generate a potent nitrogen-centered radical. dicp.ac.cn This radical selectively abstracts a hydrogen atom from the cycloheptane ring to form a cycloheptyl radical. This radical is then intercepted by a copper(II)-cyanide species within the catalytic cycle, which delivers the cyanide group and regenerates the copper(I) catalyst. dicp.ac.cn
Table 1: Early Examples of Radical Functionalization via Peroxide Reduction
| Precursor Type | Initiator | Radical Trap | Functionalization Achieved |
|---|---|---|---|
| Tertiary hydroperoxide | Fe(II) or Cu(I) salts | Potassium cyanide | Cyanation nih.gov |
| Tertiary hydroperoxide | Fe(II) or Cu(I) salts | Sodium azide | Azidation nih.gov |
| Tertiary hydroperoxide | Fe(II) or Cu(I) salts | Hydrohalic acids | Halogenation nih.gov |
This table is based on foundational work in radical chemistry and illustrates the versatility of radical trapping. nih.gov
The integration of photocatalysis with copper catalysis has enabled the development of C-C and C-N bond-forming reactions under exceptionally mild conditions. snnu.edu.cnrsc.org These reactions often utilize light to generate reactive radical intermediates that would be inaccessible through thermal pathways alone. A notable example is the synthesis of this compound from chlorocycloheptane (B1583793) and a nitrogen source, catalyzed by a copper complex at room temperature. caltech.edu
The mechanism for such photoinduced couplings has been studied in detail. caltech.edu It is proposed that light excites either the copper(I) catalyst or a nucleophile, initiating an electron transfer event. caltech.edu In one dominant pathway, the excited species acts as a photoreductant, transferring an electron to the alkyl halide (e.g., chlorocycloheptane). This leads to the cleavage of the carbon-halogen bond, generating an alkyl radical (the cycloheptyl radical) and a halide anion. The cross-coupling of the generated alkyl radical with the nucleophile (or a related radical) is then mediated by the copper catalyst. caltech.edu The reaction involves both copper(I) and copper(II) oxidation states, which engage with the radical intermediates in an "out-of-cage" mechanism to ensure selective cross-coupling over competing side reactions. caltech.edu This dual role of the copper complex, acting as both a photoredox catalyst and a cross-coupling mediator, is a key feature of this methodology. chemrxiv.org
Table 2: Representative Photoinduced Copper-Catalyzed Synthesis of this compound
| Alkyl Halide | Nucleophile Source | Catalyst System | Conditions | Yield |
|---|---|---|---|---|
| Chlorocycloheptane | Amide | Copper(I) complex | Light (e.g., blue LEDs), Room Temp. | ~80% caltech.edu |
This table highlights a specific, high-yielding synthesis of the target molecule using a photoinduced copper-catalyzed reaction. caltech.edu
Electron transfer (ET) is the fundamental process at the heart of the photoinduced reactions described above and many radical processes. researchgate.net An electron moves from a donor species (the reductant) to an acceptor species (the oxidant), initiating a chemical transformation. libretexts.org ET mechanisms are broadly classified into two types: inner-sphere and outer-sphere. researchgate.netlibretexts.org
Outer-Sphere Electron Transfer: In this process, the electron is transferred between two species whose coordination shells remain intact. libretexts.org The interaction between the donor and acceptor is weak. The rate of outer-sphere ET is governed by the Franck-Condon principle and can be modeled by Marcus theory, which considers the energy required to reorganize the solvent molecules and the internal bond lengths of the reactants prior to the electron jump. srneclab.cz In the context of photoinduced catalysis, the initial reduction of the alkyl halide by the excited-state photocatalyst is often an outer-sphere process. caltech.edu
Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridging ligand that connects the coordination spheres of the oxidant and the reductant. libretexts.org The electron is transferred through this bridge. This pathway requires at least one of the species to be substitutionally labile to allow the bridge to form. libretexts.org
In the copper-catalyzed formation of this compound, the catalytically dominant pathway involves single-electron transfer (SET) from an excited state of a lithium carbazolide (nucleophile) to the alkyl bromide, generating a carbazyl radical and an alkyl radical. caltech.edu The subsequent copper-catalyzed coupling of these radicals showcases the intricate role of the metal in managing the electron flow and radical pairing to achieve the desired bond formation. caltech.edu
Mechanistic Aspects of Catalytic Transformations
Once this compound is synthesized, its nitrile group can undergo further transformations. Catalytic hydrogenation is a primary example, converting the nitrile into a valuable primary amine.
The catalytic hydrogenation of nitriles to primary amines is a cornerstone of industrial and laboratory synthesis. This reduction is typically performed using hydrogen gas (H₂) and a heterogeneous metal catalyst. libretexts.org Common catalysts include palladium, platinum, and nickel, often supported on materials like carbon (e.g., Pd-C) or alumina. libretexts.orglibretexts.org
The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst. libretexts.org
Adsorption: Both the this compound molecule and hydrogen molecules are adsorbed onto the active sites of the catalyst surface. The interaction with the metal weakens the C≡N triple bond of the nitrile and the H-H single bond. libretexts.org
Hydrogen Addition: The H-H bond cleaves, and hydrogen atoms are added stepwise across the nitrile's triple bond. This proceeds via an intermediate imine, which is subsequently hydrogenated to the final amine, (cycloheptyl)methanamine. libretexts.org
Desorption: The final product, the primary amine, has a lower affinity for the catalyst surface than the reactants and desorbs, freeing the active site for the next catalytic cycle.
The catalyst not only lowers the activation energy of the reaction but also ensures syn-addition of the hydrogen atoms, as both reactants are delivered from the same face of the catalyst surface. libretexts.org
Table 3: Common Catalysts for Nitrile Hydrogenation
| Catalyst | Support | Typical Conditions |
|---|---|---|
| Palladium | Carbon (Pd-C) | H₂, moderate pressure, room/elevated temp. libretexts.org |
| Platinum(IV) oxide (PtO₂) | None (Adams' catalyst) | H₂, low pressure, room temp. libretexts.org |
Photo-biocatalytic cascades represent a frontier in sustainable synthesis, merging the power of light-driven reactions with the unparalleled selectivity of enzymes. nih.govnih.gov In these systems, a chemical photocatalyst and a biocatalyst work in tandem to perform a multi-step transformation in a single pot. d-nb.info Light is used to drive a chemical reaction that produces an intermediate, which is then converted by an enzyme into the final product. researchgate.net
While a specific photo-biocatalytic cascade for this compound is not prominently documented, a hypothetical mechanism can be constructed based on established principles. d-nb.info For instance, a cascade could be designed for the asymmetric synthesis of a related cyanohydrin:
Photocatalytic Oxidation: A photocatalyst, upon light absorption, could activate molecular oxygen to oxidize cycloheptane to cycloheptanone (B156872).
Biocatalytic Hydrocyanation: An oxynitrilase enzyme could then catalyze the enantioselective addition of hydrogen cyanide (or a surrogate) to the cycloheptanone intermediate. This enzymatic step would precisely control the stereochemistry, yielding a chiral cycloheptanone cyanohydrin with high optical purity. d-nb.info
Such cascades are attractive because they can be powered by light and operate under mild, aqueous conditions, but challenges remain, including the potential for the photocatalyst or generated reactive oxygen species to inhibit the enzyme. nih.gov Addressing these incompatibilities through reaction engineering is a key area of ongoing research. d-nb.info
Computational and Theoretical Mechanistic Studies
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. nih.govfossee.in Techniques like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are pivotal in mapping reaction pathways and understanding the energetics involved. rsc.orgchemrxiv.org
Analysis of Transition States and Intermediates
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.commit.edu Understanding the structure and energy of the transition state is crucial for comprehending reaction mechanisms and rates. numberanalytics.comims.ac.jp Computational methods are essential for identifying and characterizing these transient species due to the difficulty of observing them experimentally. fossee.inims.ac.jp
Once a potential reaction pathway is identified, computational techniques such as frequency analysis and intrinsic reaction coordinate (IRC) calculations can be used to confirm the nature of the stationary points. numberanalytics.com A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in
Computational Modeling of Reaction Kinetics and Dynamics
Computational modeling is a powerful tool for studying the kinetics and dynamics of chemical reactions. rroij.com By combining the energetic information obtained from quantum-chemical calculations with statistical mechanics, it is possible to predict reaction rates and understand how they are influenced by factors such as temperature and concentration. nih.gov
Microkinetic modeling, which is often informed by DFT calculations, can provide a quantitative understanding of catalytic cycles. nih.gov These models consist of a set of elementary reaction steps with associated rate constants. By solving the corresponding rate equations, it is possible to simulate the time evolution of the concentrations of all species in the reaction mixture. novapublishers.com This approach allows for the identification of the rate-determining step and can help in optimizing reaction conditions. novapublishers.com
Furthermore, machine learning techniques are increasingly being used to develop more accurate and efficient kinetic models. chemrxiv.orgmit.edu These data-driven approaches can learn the complex relationships between reaction conditions and kinetic outcomes, even for complex reaction networks. chemrxiv.org Molecular dynamics simulations can also provide insights into the dynamic behavior of molecules during a reaction, complementing the static picture provided by quantum-chemical calculations. rroij.com
Spectroscopic Characterization and Structural Elucidation in Research
Advanced NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For cycloheptanecarbonitrile, both ¹H and ¹³C NMR provide direct evidence for its cyclic alkane structure and the presence of the nitrile functional group.
¹H and ¹³C NMR Chemical Shift Assignments and Interpretation
The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets corresponding to the protons of the seven-membered ring. The hydrogen atom on the carbon directly attached to the electron-withdrawing nitrile group (the α-proton) is the most deshielded of the aliphatic protons and typically appears as a multiplet at a lower field. The remaining twelve protons on the cycloheptane (B1346806) ring produce a complex set of signals at higher fields.
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, not all seven ring carbons are chemically equivalent. The spectrum shows distinct signals for the carbon atoms in different positions relative to the nitrile group. The most downfield signal belongs to the nitrile carbon itself (C≡N), which typically resonates in a region well-separated from the aliphatic carbons. organicchemistrydata.org The carbon atom to which the nitrile is attached (C-1) is also shifted downfield relative to the other ring carbons due to the inductive effect of the nitrile group. Research on analogous cyclohexanecarbonitriles has shown that the chemical shift of the nitrile carbon can be a reliable indicator of its axial or equatorial position in cyclic systems. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Description |
| ¹H | H-1 (α-proton) | ~2.5 - 2.8 | Multiplet, deshielded by adjacent C≡N group. |
| ¹H | Ring Protons (H-2 to H-7) | ~1.5 - 2.1 | Complex multiplets corresponding to the 12 methylene (B1212753) protons. |
| ¹³C | C≡N | ~120 - 125 | Quaternary carbon, characteristic nitrile shift. nih.govbhu.ac.inoregonstate.edu |
| ¹³C | C-1 | ~35 - 45 | Methine carbon, deshielded by the nitrile group. |
| ¹³C | Ring Carbons (C-2 to C-7) | ~25 - 35 | Signals for the six methylene carbons in the ring. |
Correlation of Theoretical and Experimental NMR Data
In modern structural analysis, experimental NMR data is often corroborated by theoretical calculations. mdpi.com Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. researchgate.netivanmr.com This computational approach involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors for each atom using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.comrsc.org
The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net By comparing the theoretically predicted spectrum with the experimental one, researchers can gain confidence in their signal assignments and structural elucidation. mdpi.com This correlation is particularly valuable for complex molecules where spectral overlap or ambiguous signals might otherwise complicate interpretation. For this compound, DFT calculations can help to resolve the specific shifts of the geometrically distinct protons and carbons within the flexible seven-membered ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com
The most definitive feature in the IR and Raman spectra of this compound is the absorption band corresponding to the C≡N (nitrile) stretching vibration. This band appears in a relatively clean region of the IR spectrum, typically as a sharp, medium-intensity peak. scispace.com Its presence is a strong confirmation of the nitrile functional group.
The spectra also display multiple bands associated with the cycloheptane ring. The C-H stretching vibrations of the methylene (CH₂) groups appear just below 3000 cm⁻¹, a characteristic region for sp³-hybridized C-H bonds. Additionally, C-H bending and scissoring vibrations are observed at lower wavenumbers. nih.gov Raman spectroscopy, which relies on changes in polarizability during a vibration, complements IR spectroscopy and is also effective for observing the vibrations within the molecule. nih.govdss.go.thrsc.org
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong (IR) |
| C≡N Stretch | IR, Raman | ~2240 - 2250 | Medium, Sharp (IR) scispace.com |
| C-H Bend/Scissor | IR, Raman | ~1450 - 1470 | Medium (IR) |
Mass Spectrometry for Molecular Identification and Purity
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and its fragmentation pattern. wikipedia.orgmsu.edu In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). msu.edu
For this compound (C₈H₁₃N), the molecular ion peak would appear at an m/z corresponding to its molecular weight (approx. 123). The fragmentation of this molecular ion provides a structural fingerprint. Common fragmentation pathways for cycloalkyl compounds involve the loss of small alkyl radicals. The loss of the nitrile group or fragmentation of the seven-membered ring can also lead to characteristic daughter ions. msu.edu The resulting pattern of fragment ions is unique to the molecule's structure and serves as a powerful tool for its identification and for assessing its purity. wikipedia.org
X-ray Diffraction Studies of this compound Derivatives
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgmdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. While obtaining a suitable single crystal of this compound itself may be challenging, studies on its derivatives are crucial for understanding how the cycloheptane ring behaves in a crystalline environment.
The analysis of a derivative's crystal structure would reveal the preferred conformation (e.g., chair, boat, or twist-chair) of the seven-membered ring, the spatial arrangement of substituents, and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. rsc.org Such data is invaluable for fields like materials science and medicinal chemistry, where solid-state structure influences a compound's physical properties and biological activity. The structural data is typically presented with specific unit cell parameters (a, b, c, α, β, γ) and the space group that defines the crystal's symmetry. mdpi.comscielo.org.mx
UV-Vis Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.humsu.edu The functional groups present in this compound determine its UV-Vis absorption characteristics.
The cycloheptane portion of the molecule, being a saturated alkane, only undergoes high-energy σ → σ* transitions, which occur in the far-UV region (typically below 200 nm) and are generally not observed with standard spectrometers. msu.edu The nitrile functional group possesses non-bonding electrons (n) and π electrons. It can undergo a low-intensity, "forbidden" n → π* transition. elte.hushu.ac.uk This transition typically results in a very weak absorption band at the edge of the routine UV region (around 200-220 nm). Because the molar absorptivity (ε) of this transition is very low, it may not be easily observed or may be masked by solvent cut-offs. uomustansiriyah.edu.iq Therefore, while UV-Vis spectroscopy can confirm the absence of major chromophores like conjugated systems or aromatic rings, it provides limited detailed information about the electronic structure of this compound itself. shu.ac.uk
Other Advanced Spectroscopic Techniques
Beyond the foundational spectroscopic methods, the structural elucidation and characterization of this compound in research settings can be further enhanced by other advanced spectroscopic techniques. These methods provide deeper insights into the elemental composition, chemical states, and photophysical properties of the molecule.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org The analysis is accomplished by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. wikipedia.orgmicro.org.au For this compound, XPS provides a direct method to verify the presence and chemical environment of its constituent elements: carbon and nitrogen.
High-resolution XPS can distinguish between different chemical states of an element based on slight variations in the binding energies of their core electrons. In the case of this compound, the carbon spectrum would be of particular interest. The C1s spectrum can be deconvoluted to identify the different types of carbon atoms present in the molecule: the aliphatic carbons of the cycloheptyl ring and the unique carbon of the nitrile group (C≡N).
While specific XPS research on this compound is not extensively documented, data from analogous nitrile-containing compounds can provide expected binding energy values. For instance, the main hydrocarbon peak for C-C and C-H bonds typically appears around 285.0 eV. spectroscopyonline.com The carbon atom in the nitrile group (C≡N) is expected to have a higher binding energy due to its bonding with the electronegative nitrogen atom. This peak is often observed in the range of 286.5 to 287.0 eV. thermofisher.comnews-medical.net
Table 1: Expected XPS Binding Energies for this compound
| Element | Orbital | Functional Group | Expected Binding Energy (eV) |
| Carbon | C1s | C-C, C-H (aliphatic ring) | ~285.0 |
| Carbon | C1s | C≡N (nitrile) | 286.5 - 287.0 |
| Nitrogen | N1s | C≡N (nitrile) | 399.0 - 401.0 |
Note: These values are approximate and can be influenced by the specific instrument calibration and the chemical environment of the sample.
Advanced Fluorescence Spectroscopy
Advanced fluorescence spectroscopy encompasses a range of techniques that utilize the fluorescence properties of molecules for detailed analysis. These methods include time-resolved fluorescence, fluorescence quenching studies, and single-molecule fluorescence spectroscopy. numberanalytics.comku.dkuni-muenchen.de While simple aliphatic nitriles like this compound are not intrinsically fluorescent, they can be studied using these advanced techniques in several ways.
One common approach is to study the interaction of this compound as a quencher for a known fluorescent molecule (fluorophore). In such experiments, the decrease in the fluorescence intensity or the change in the fluorescence lifetime of the fluorophore in the presence of this compound can provide information about their interaction dynamics. oup.com The quenching process can occur through various mechanisms, such as collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). scirp.org Studies on other nitrile compounds have shown that they can act as fluorescence quenchers, particularly for electron-donating fluorophores. oup.com
Another application involves the use of p-cyanophenylalanine, an amino acid analog containing a nitrile group, as a fluorescent probe in polypeptide studies. nih.gov The fluorescence of the cyano group is sensitive to its local environment, particularly to hydrogen bonding. nih.gov While not directly applicable to this compound, this demonstrates the potential to use the nitrile group as a sensitive reporter of molecular interactions if incorporated into a larger, more complex system.
Furthermore, this compound could be chemically modified to attach a fluorophore, creating a fluorescent derivative. The photophysical properties of this derivative could then be studied to understand its behavior in different environments. Advanced techniques like fluorescence correlation spectroscopy (FCS) could be employed to study the diffusion and concentration of such a labeled molecule at the single-molecule level. uni-muenchen.de
Table 2: Potential Advanced Fluorescence Spectroscopy Applications for this compound
| Technique | Application | Information Gained |
| Fluorescence Quenching | This compound as a quencher for a fluorophore. | Interaction kinetics and mechanism between the fluorophore and this compound. |
| Fluorescent Derivatization | Covalent attachment of a fluorophore to this compound. | Study of the molecule's behavior in various environments through its fluorescent tag. |
| Fluorescence Correlation Spectroscopy (FCS) | Analysis of fluorescently labeled this compound. | Diffusion coefficients, concentration, and intermolecular interactions at the single-molecule level. |
Theoretical and Computational Chemistry of Cycloheptanecarbonitrile
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of cycloheptanecarbonitrile at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems, including this compound. wikipedia.orgmpg.de DFT methods are based on the principle that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. wikipedia.orgmpg.descispace.com This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. mpg.dewustl.edu
For this compound, DFT calculations are employed to determine its electronic structure, which encompasses the arrangement and energies of its molecular orbitals. mpg.de The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
DFT calculations also provide insights into various reactivity descriptors. rsc.orgresearchgate.net These descriptors, such as electronegativity, chemical potential, hardness, and the electrophilicity index, are derived from the electronic structure and quantify the molecule's propensity to participate in chemical reactions. researchgate.net For instance, the electrophilicity index measures the ability of a molecule to act as an electrophile. researchgate.net Studies on related cycloalkane derivatives have shown that the nature of the substituent group, such as the nitrile group in this compound, significantly influences the reactivity of the entire molecule. acs.org
The table below summarizes key electronic properties of this compound that can be determined using DFT calculations.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge within the molecule. |
| Electrostatic Potential | The potential energy of a positive test charge at a given point near the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Reactivity Descriptors | Indices like electronegativity, hardness, and electrophilicity index. rsc.org | Quantify and predict the chemical behavior and reactivity of the molecule. rsc.org |
Topological Analysis of Electron Density Distribution (Bader's QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density distribution, ρ(r), to understand chemical bonding and molecular structure. amercrystalassn.org This theory partitions a molecule into atomic basins based on the topology of the electron density. amercrystalassn.orgresearchgate.net
A key concept in QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. amercrystalassn.orguni-muenchen.de The presence of a bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms. uni-muenchen.depitt.edu
The properties of the electron density at the BCP, such as its magnitude (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information about the nature of the chemical bond. For example, the value of ρ_bcp correlates with the bond order, while the sign of the Laplacian indicates whether the charge is concentrated (covalent bond) or depleted (ionic or van der Waals interaction) at the BCP. researchgate.net This analysis can be applied to this compound to characterize the C-C, C-H, and C≡N bonds within the molecule, as well as any weaker intramolecular interactions.
The table below outlines the key parameters derived from a QTAIM analysis.
| QTAIM Parameter | Description | Interpretation |
| Bond Critical Point (BCP) | A point of minimum electron density along the bond path between two nuclei. | Its presence indicates a chemical bond. uni-muenchen.depitt.edu |
| Electron Density at BCP (ρ_bcp) | The value of the electron density at the bond critical point. | Correlates with the strength and order of the bond. |
| Laplacian of Electron Density at BCP (∇²ρ_bcp) | The second derivative of the electron density at the BCP. | A negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals) interaction. |
| Bond Path | A line of maximum electron density linking two atomic nuclei. | Defines the chemical bond and reveals the molecular structure. amercrystalassn.org |
| Atomic Basins | Regions of space defined by the zero-flux surfaces of the electron density gradient. | Partitions the molecule into individual atoms. amercrystalassn.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for exploring the dynamic behavior and conformational preferences of flexible molecules like this compound.
Conformational Analysis of this compound
Computational methods, such as molecular mechanics or quantum chemical calculations, are used to systematically explore the conformational space. google.com This can involve rotating dihedral angles and calculating the corresponding energy to map out the potential energy surface. google.com The results of a conformational analysis can reveal the relative populations of different conformers at a given temperature, which is essential for understanding the properties of a bulk sample. For this compound, this analysis would identify the preferred orientations of the nitrile group relative to the cycloheptane (B1346806) ring and the most stable ring puckering geometries.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. nih.govictp.it
DFT and other quantum chemical methods can be used to calculate properties that are directly related to different types of spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C) and spin-spin coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, making them valuable for structural elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies of electronic transitions. mpg.de This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic structure and chromophores within the molecule.
The ability to predict these spectra for different conformers of this compound can help in understanding how the observed spectrum is a population-weighted average of the spectra of the individual conformers.
Studies of Intermolecular Interactions and Supramolecular Motifs
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, influencing properties such as boiling point, solubility, and crystal packing. The molecule consists of a large, flexible, and nonpolar cycloheptane ring and a highly polar nitrile (-C≡N) group. This combination gives rise to a variety of potential intermolecular forces.
The primary interactions governing the behavior of this compound include:
Dipole-Dipole Interactions: The nitrile group possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. This allows for strong, directional dipole-dipole interactions between molecules in the liquid and solid states.
Van der Waals Forces: The large, saturated seven-membered hydrocarbon ring contributes significantly to the molecule's size and surface area, leading to substantial London dispersion forces.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for visualizing and quantifying weak intermolecular interactions that dictate supramolecular assemblies in the solid state. While specific X-ray crystallographic studies on the parent this compound are not detailed in the searched literature, research on derivatives provides insight. For instance, a single-crystal X-ray diffraction study was performed on (1r,3R,6S)- and (1r,3S,6R)-1,3,6-trichloro-3,6-dimethylthis compound, a complex derivative. sibran.ru Such analyses unambiguously determine the three-dimensional arrangement of molecules in a crystal, revealing the specific supramolecular motifs, such as C-H···N or C-H···Cl hydrogen bonds, that stabilize the crystal lattice. sibran.ru
Furthermore, experimental studies on the reactivity of this compound highlight the role of intermolecular interactions with the local environment. In a study on the selective C(sp³)–H bond oxygenation, the choice of solvent was shown to significantly influence reaction selectivity. acs.org Solvents capable of hydrogen bonding, such as fluorinated alcohols, can interact with the nitrile group, altering the electronic properties and reactivity of the cycloheptane ring. acs.org This underscores the importance of solute-solvent intermolecular forces in directing chemical transformations.
Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap, Chemical Potential, Electrophilicity Index)
Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are essential for predicting the chemical behavior of molecules. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The nitrile group acts as an electron-withdrawing group, which strongly influences the electronic properties and reactivity of the this compound molecule. This effect has been noted in experimental studies, where the cyano group's character influences the selectivity of oxidation reactions. acs.org Theoretical investigations, such as the ab initio force field treatments performed on a series of alkane- and cycloalkanecarbonitriles, provide a basis for understanding their structure and electronic properties. acs.orgbas.bgacs.org
The key reactivity descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity and is approximated as the average of the HOMO and LUMO energies.
Global Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated from the HOMO-LUMO gap. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a function of the chemical potential and hardness. The electron-withdrawing nitrile group is expected to impart a significant electrophilic character to certain regions of the this compound molecule.
While specific, numerically calculated values for this compound are not available in the reviewed literature, the table below defines these descriptors and their general implications for reactivity.
| Descriptor | Formula | Significance for Chemical Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability; a larger gap suggests lower reactivity. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape; related to electronegativity. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of the molecule to change its electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of the species to act as an electrophile. |
This table presents the definitions and significance of common chemical reactivity descriptors based on DFT.
DFT calculations on related molecules demonstrate that these descriptors provide a robust framework for understanding and predicting how molecules like this compound will behave in chemical reactions. nih.gov
Reactivity and Derivatization of Cycloheptanecarbonitrile
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is the primary site of reactivity, participating in reduction, hydrolysis, and cycloaddition reactions.
Hydrogenation to Primary Amines
The catalytic hydrogenation of Cycloheptanecarbonitrile provides a direct route to the corresponding primary amine, (Cycloheptyl)methanamine. This reduction is a fundamental transformation, converting the nitrile into a valuable amino group. The reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous metal catalyst. Common catalysts include Raney nickel, palladium on carbon, and rhodium-based systems. The choice of catalyst and reaction conditions, such as pressure and temperature, can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
| Catalyst System | Typical Conditions | Product | Notes |
| Raney Nickel | H₂, Methanol/Ammonia (B1221849), 100-150°C, high pressure | (Cycloheptyl)methanamine | The presence of ammonia helps to suppress the formation of secondary amines. |
| Palladium on Carbon (Pd/C) | H₂, Ethanol/Acid, Room Temp to 80°C, 1-50 atm | (Cycloheptyl)methanamine | Acidic conditions can help prevent catalyst poisoning and side reactions. colab.ws |
| Rhodium on Alumina | H₂, various solvents, 15-200 psig | (Cycloheptyl)methanamine | Effective at lower pressures compared to other systems. mdpi.com |
| Cobalt-based catalysts | H₂, 80-120°C, 40-80 bar | (Cycloheptyl)methanamine | Offers high selectivity for the primary amine by retarding the hydrogenation of intermediate imines. google.com |
Conversion to Carboxylic Acids
This compound can be converted to Cycloheptanecarboxylic acid through hydrolysis. rsc.orgyoutube.com This reaction can be performed under either acidic or alkaline conditions, with both methods involving the nucleophilic attack of water on the nitrile carbon. wikipedia.org
Acid Hydrolysis: The nitrile is typically heated under reflux with an aqueous mineral acid, such as sulfuric acid or hydrochloric acid. wikipedia.org The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also yields the carboxylic acid. wikipedia.org This method first produces a carboxylate salt and ammonia gas. wikipedia.org A subsequent acidification step is required to protonate the carboxylate and isolate the final Cycloheptanecarboxylic acid. wikipedia.org
| Hydrolysis Method | Reagents | Intermediate Product | Final Product (after workup) |
| Acid-Catalyzed | H₂O, H₂SO₄ or HCl, Heat | Cycloheptanecarboxamide | Cycloheptanecarboxylic acid |
| Base-Catalyzed | H₂O, NaOH or KOH, Heat | Sodium Cycloheptanecarboxylate | Cycloheptanecarboxylic acid |
Formation of Tetrazole Derivatives
The nitrile functionality of this compound can be used to construct heterocyclic rings, most notably 5-Cycloheptyl-1H-tetrazole. This transformation is achieved through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between the nitrile and an azide source, typically sodium azide. organic-chemistry.orgmasterorganicchemistry.com The reaction is often facilitated by a Lewis acid or a Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide ion. masterorganicchemistry.com The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this derivative valuable in medicinal chemistry.
| Reagents | Catalyst | Typical Conditions | Product |
| Sodium Azide (NaN₃) | Zinc(II) salts (e.g., ZnBr₂) | Water or polar aprotic solvents (e.g., DMF), Heat (80-130°C) | 5-Cycloheptyl-1H-tetrazole |
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF, Heat (~120°C) | 5-Cycloheptyl-1H-tetrazole |
| Trimethylsilyl (B98337) Azide (TMSN₃) | Dibutyltin oxide | Toluene, Reflux | 5-Cycloheptyl-1H-tetrazole |
α-Amino Nitrile Formation
The synthesis of α-Amino-cycloheptanecarbonitrile, a direct precursor to the amino acid cycloheptylglycine, is most commonly achieved via the Strecker synthesis. nrochemistry.comwikipedia.orgorganic-chemistry.org This multicomponent reaction does not start from this compound itself but rather builds the α-aminonitrile structure from an aldehyde. In this process, Cycloheptanecarboxaldehyde is treated with a source of ammonia (like ammonium chloride) and a cyanide salt (like potassium cyanide). organic-chemistry.org The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to generate the target α-Amino-cycloheptanecarbonitrile. nrochemistry.comwikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Cycloheptanecarboxaldehyde | Ammonia (or NH₄Cl) | Potassium Cyanide (KCN) | α-Amino-cycloheptanecarbonitrile |
Ring Functionalization and C-H Activation
Beyond the reactivity of the nitrile group, modern synthetic methods allow for the direct functionalization of the cycloheptane (B1346806) ring itself through C-H activation.
Site-Selective Oxygenation at Remote Methylenic Sites
The selective functionalization of specific C-H bonds within the cycloheptane ring is a significant synthetic challenge due to the chemical similarity of the numerous methylenic (CH₂) sites. However, advancements in transition-metal catalysis have enabled site-selective reactions directed by a coordinating functional group, such as the nitrile in this compound.
This strategy often employs a palladium catalyst in conjunction with a specialized ligand or template. The nitrile group acts as a directing group, coordinating to the metal center. The ligand then forms a large macrocyclic transition state that positions the catalyst over a specific, remote C-H bond (e.g., at the C-3 or C-4 position). This allows for the selective cleavage of that C-H bond and subsequent introduction of an oxygen-containing functional group (oxygenation). While this area is a subject of ongoing research, the principles have been demonstrated in related cycloalkane systems, offering a powerful method for converting inert C-H bonds into valuable functional groups with high predictability and control.
| Catalytic System Component | Role | Example |
| Substrate | Provides the C-H bonds and the directing group | This compound |
| Catalyst | Facilitates C-H bond cleavage and new bond formation | Palladium(II) Acetate |
| Directing Group | Binds to the catalyst to control regioselectivity | The nitrile (-CN) group |
| Ligand/Template | Bridges the catalyst to the desired remote C-H bond | Bidentate ligands (e.g., amino-oxazolines) |
| Oxidant | Introduces the oxygen atom | Peroxides, Acrylates |
Functionalization via C-H Bond Activation Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized substrates. In the context of this compound, the activation of its C-H bonds presents an opportunity to introduce a wide range of functional groups at various positions on the cycloheptane ring, thereby enabling the synthesis of diverse derivatives.
While specific studies on the C-H activation of this compound are not extensively documented, significant insights can be drawn from research on analogous cycloalkane systems, particularly those involving directing groups. The nitrile group, although not a classical directing group for C-H activation, can potentially influence the reactivity of adjacent C-H bonds. However, a more effective strategy involves the use of a directing group to achieve site-selective functionalization.
A notable example that provides a blueprint for the potential C-H functionalization of this compound is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov This methodology has been successfully applied to various ring sizes, including cycloheptane. nih.gov In this approach, the carboxylic acid group acts as an internal directing group, facilitating the activation of a specific C-H bond by a palladium catalyst.
The general mechanism for such a transformation involves the coordination of the palladium catalyst to the directing group, followed by the cleavage of a specific C-H bond to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, such as an aryl halide, leading to the formation of a new carbon-carbon bond and regeneration of the catalyst.
Table 1: Key Aspects of Palladium-Catalyzed C-H Arylation of Cycloalkane Carboxylic Acids
| Feature | Description |
| Catalyst | Typically a palladium(II) salt, such as palladium(II) acetate. |
| Directing Group | The carboxylic acid moiety of the substrate. |
| Ligand | Often crucial for reactivity and selectivity; specialized ligands can enable the activation of otherwise unreactive C-H bonds. |
| Coupling Partner | Aryl halides (e.g., aryl iodides, bromides) are common. |
| Selectivity | The directing group enables high regioselectivity, often at the γ-position relative to the directing group. |
| Applicability | Demonstrated for various cycloalkanes, including cyclopentane, cyclohexane, and cycloheptane. nih.gov |
This strategy could be conceptually extended to this compound by first hydrolyzing the nitrile to the corresponding carboxylic acid. This cycloheptanecarboxylic acid could then undergo directed C-H functionalization, followed by reconversion of the carboxylic acid back to the nitrile group if desired. This indirect approach would allow for the precise introduction of substituents on the cycloheptane ring.
Synthesis and Reactivity of this compound Derivatives
The synthesis of derivatives of this compound is crucial for exploring its chemical space and potential applications. This can be achieved by introducing substituents onto the cycloheptane ring or by transforming the nitrile group into other functionalities.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be approached through several synthetic strategies. One common method involves the nucleophilic substitution of a leaving group on a pre-functionalized cycloheptane ring with a cyanide salt. For instance, a cycloheptyl halide or sulfonate can be treated with a cyanide source, such as sodium or potassium cyanide, to introduce the nitrile functionality. To obtain substituted analogues, the starting cycloheptyl precursor would need to bear the desired substituents.
Alternatively, radical reactions can be employed to introduce functional groups onto the cycloheptane ring. For example, the Barton-McCombie deoxygenation provides a method for the reductive removal of a hydroxyl group via a radical intermediate, which could be adapted to introduce other functionalities. libretexts.org
Another powerful approach is the use of cycloaddition reactions to construct the cycloheptane ring with the desired substitution pattern already in place. wikipedia.orglibretexts.orglibretexts.org While not directly starting from this compound, these methods provide access to a wide range of substituted cycloheptane cores that can subsequently be converted to the corresponding nitriles.
Table 2: Potential Strategies for the Synthesis of Substituted this compound Analogues
| Synthetic Strategy | Description | Potential Starting Materials |
| Nucleophilic Substitution | Introduction of the nitrile group via an SN2 reaction. | Substituted cycloheptyl halides or sulfonates. |
| Radical Functionalization | Introduction of substituents via radical intermediates. | This compound or a derivative with a suitable radical precursor. |
| Cycloaddition Reactions | Construction of the substituted cycloheptane ring. | Dienes and dienophiles for Diels-Alder type reactions, or other suitable precursors for [n+m] cycloadditions. |
| Ring Expansion | Expansion of a smaller ring to a seven-membered ring. | Substituted cyclohexanone or cyclopentanone derivatives. |
Exploration of Novel Cycloheptyl Derivatives
The this compound scaffold can serve as a starting point for the synthesis of more complex and novel cycloheptyl derivatives, including bicyclic and spirocyclic systems.
Bicyclic Compounds:
Bicyclic compounds containing a cycloheptane ring can be synthesized through intramolecular reactions of suitably functionalized this compound derivatives. For instance, an intramolecular cycloaddition could lead to the formation of a fused or bridged bicyclic system. researchgate.netmdpi.comyoutube.com The nitrile group could either be a passive spectator in such a transformation or be strategically positioned to participate in the cyclization.
Another strategy involves intramolecular C-H activation, where a directing group tethered to the cycloheptane ring facilitates the formation of a new ring by activating a C-H bond on the same molecule.
Spirocyclic Compounds:
Spirocyclic compounds, where two rings share a single carbon atom, can also be accessed from this compound derivatives. researchgate.net One approach involves the functionalization of the carbon atom alpha to the nitrile group, followed by a ring-closing reaction with a bifunctional reagent.
Table 3: Potential Novel Cycloheptyl Derivatives from this compound
| Derivative Type | Potential Synthetic Approach | Key Features |
| Bicyclic [5.m.n] systems | Intramolecular cycloaddition or C-H activation. | Fused or bridged ring systems with defined stereochemistry. |
| Spiro[6.n] systems | α-functionalization followed by intramolecular cyclization. | Two rings connected by a single spiro-carbon. |
| Poly-functionalized Cycloheptanes | Sequential C-H functionalization or derivatization of the nitrile group. | Multiple functional groups on the cycloheptane ring. |
The exploration of these novel derivatives is driven by the desire to access new chemical space and to investigate the impact of the seven-membered ring on the properties of these more complex molecular architectures.
Advanced Analytical Methods for Cycloheptanecarbonitrile Research
Chromatographic Techniques
Chromatography is the cornerstone of analytical chemistry for separating and analyzing chemical mixtures. In the context of Cycloheptanecarbonitrile, both gas and liquid chromatography are indispensable tools from laboratory-scale synthesis to industrial process control.
Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and quantifying its yield from a synthesis process. birchbiotech.comdrawellanalytical.com As a volatile compound, this compound is well-suited for GC analysis. drawellanalytical.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. birchbiotech.com
For purity analysis, a sample of this compound is injected into the GC system. The resulting chromatogram displays peaks corresponding to different components. The area of the main peak relative to the total area of all peaks (excluding the solvent) is used to calculate the percentage purity. youtube.com In several documented syntheses, GC was used to analyze the composition of purification fractions. core.ac.uk Commercial specifications for this compound often stipulate a minimum purity level, such as ≥97.5%, as determined by GC. thermofisher.com
Yield determination by GC often involves the use of an internal standard. researchgate.net A known amount of a non-reactive standard compound is added to the reaction mixture. By comparing the peak area of the this compound product to the peak area of the internal standard, the exact amount of product formed can be calculated, leading to a precise yield determination. researchgate.netrsc.org
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., DB-5, HP-5) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium, Nitrogen, or Hydrogen | Acts as the mobile phase to transport the sample through the column. drawellanalytical.com |
| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. epa.gov |
| Temperature Program | Initial oven temperature followed by a ramp to a final temperature. | Optimizes separation of compounds with different boiling points. birchbiotech.com |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds like nitriles. |
| Data Analysis | Peak area integration | Used for quantitative calculation of purity and yield. shimadzu.com |
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for separating, identifying, and quantifying components in a liquid mixture. preprints.org It is particularly valuable for analyzing non-volatile, thermally unstable, or high molecular weight compounds, making it a complementary technique to GC. gtiit.edu.cndrawellanalytical.com In research involving this compound, HPLC is notably used for the purification of diastereomers and for analyzing reaction progress. core.ac.ukcaltech.edu
For instance, in syntheses that produce stereoisomers, preparative HPLC is a powerful method for isolating the major diastereomer. core.ac.ukcaltech.edu This is crucial for obtaining stereochemically pure compounds for further study. The choice of the stationary phase (column) and mobile phase is critical for achieving separation. openaccessjournals.com
| Parameter | Condition Mentioned in Research | Application |
|---|---|---|
| Column | ZORBAX RX-SIL (9.4 x 250 mm) | Normal-phase column for separating isomers. core.ac.ukcaltech.edu |
| Mobile Phase | 20% EtOAc/hexanes | Solvent system used to elute and separate the compounds. core.ac.ukcaltech.edu |
| Mode | Preparative | To isolate and purify a specific compound (e.g., a major diastereomer) from a mixture. core.ac.ukcaltech.edu |
| Detector | UV Detector | Common detector for compounds with a UV chromophore; nitriles have a weak absorbance. |
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a higher level of analytical detail. wikipedia.orgfilab.fr
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. filab.fr As components elute from the GC column, they are ionized and fragmented in the MS detector. The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound by comparing it to spectral libraries. biomedpharmajournal.org This is invaluable for confirming the structure of this compound and for identifying unknown impurities or byproducts in a reaction mixture. researchgate.netcleancontrolling.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC with mass spectrometry. wikipedia.orgmeasurlabs.com This technique is essential for analyzing compounds that are not suitable for GC, such as less volatile or thermally sensitive intermediates and byproducts that might be present in the synthesis of this compound. wikipedia.org LC-MS provides molecular weight information and structural data from fragmentation patterns, aiding in the comprehensive characterization of complex reaction mixtures. nih.gov
| Technique | Principle | Primary Application in this compound Research |
|---|---|---|
| GC-MS | Separates volatile compounds (GC) and provides mass-based identification (MS). filab.fr | Confirmatory identity testing of this compound; identification of volatile impurities and byproducts. researchgate.net |
| LC-MS | Separates liquid-phase components (LC) and provides mass-based identification (MS). wikipedia.org | Analysis of non-volatile starting materials, intermediates, or degradation products; impurity profiling. measurlabs.comnih.gov |
Electrophoretic Methods
Electrophoretic methods separate molecules based on their movement in an electric field. These techniques offer high separation efficiency and are particularly useful for charged species. researchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that uses a narrow-bore fused-silica capillary. nih.gov Separation is based on the charge-to-size ratio of the analytes. nasa.gov While this compound itself is a neutral molecule, CE can be applied to its analysis in several ways. For instance, it could be used to analyze ionic reactants, reagents (like cyanide salts), or charged byproducts involved in its synthesis. researchgate.net The technique is known for its rapid analysis times and minimal sample consumption. nih.gov For direct analysis of neutral species like this compound, a variant called Micellar Electrokinetic Chromatography (MEKC) would be required, where surfactants are added to the buffer to create pseudostationary phases that can partition neutral analytes.
Integration of Advanced Analytical Techniques in Process Development
The integration of advanced analytical methods is a core component of modern chemical process development, often formalized under the framework of Process Analytical Technology (PAT). mt.com The goal of PAT is to design and control manufacturing processes by understanding and monitoring critical process parameters in real-time to ensure consistent product quality. jrtdd.comresearchgate.net
For the production of this compound, techniques like GC and HPLC are not just used for final product testing but are integrated directly into process development and optimization. spirochem.com They serve as reliable in-process controls (IPCs) to:
Monitor Reaction Progress: Track the consumption of starting materials (e.g., bromocycloheptane (B146454) or chlorocycloheptane) and the formation of this compound over time. core.ac.ukcaltech.edu
Optimize Reaction Conditions: Provide data to fine-tune parameters such as temperature, reaction time, and catalyst loading to maximize yield and conversion. spirochem.com
Minimize Impurity Formation: Detect and quantify the formation of byproducts, allowing for process adjustments to improve the selectivity and final purity of the product. spirochem.com
By using these analytical tools throughout the development lifecycle, a robust, efficient, and well-understood manufacturing process for this compound can be established, aligning with modern Quality by Design (QbD) principles. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Cycloheptanecarbonitrile as a Building Block in Complex Molecule Synthesis
The inherent ring strain and functional handle of this compound make it an attractive starting material for constructing intricate molecular architectures. Its utility as a building block is particularly evident in the synthesis of pharmaceutical intermediates and chiral scaffolds.
This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceutical compounds. The nitrile functionality can be readily converted into other essential functional groups, such as amines and carboxylic acids, which are ubiquitous in drug molecules. For instance, derivatives like 1-(4-Bromophenyl)this compound are listed as pharmaceutical intermediates, highlighting the role of the cycloheptane (B1346806) nitrile scaffold in drug discovery and development. bldpharm.com The catalytic hydrogenation of this compound to produce cycloheptylmethanamine is a key transformation, as primary amines are fundamental components of many active pharmaceutical ingredients (APIs). google.comgoogle.com This process often utilizes transition metal catalysts to achieve high efficiency and selectivity. fujichemical.co.jp The ability to introduce the cycloheptyl motif is significant as the incorporation of non-aromatic, three-dimensional structures is a growing trend in medicinal chemistry to improve the physicochemical properties and novelty of drug candidates. nih.govadvancionsciences.com
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Precursor | Derived Intermediate | Potential Application |
| This compound | Cycloheptylmethanamine | Synthesis of various APIs containing a cycloheptylmethylamine moiety. |
| 1-(4-Bromophenyl)this compound | 1-(4-Bromophenyl)cycloheptylmethanamine | Intermediate for compounds in drug discovery programs. bldpharm.com |
This table is generated based on the potential transformations of this compound and its derivatives as discussed in the text.
This compound plays a crucial role in the asymmetric synthesis of chiral building blocks, particularly spiropiperidines. Spiropiperidine scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature and presence in numerous biologically active compounds. rsc.orgwhiterose.ac.uk
A notable application of this compound is in the synthesis of enantioenriched 3-spiropiperidines through a 'Clip-Cycle' strategy. rsc.org This method involves an initial cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization. rsc.orgwhiterose.ac.uk In this cyclization step, a derivative of this compound is employed as a key precursor to construct the spirocyclic system. The reaction is catalyzed by a chiral phosphoric acid, which effectively controls the stereochemistry of the newly formed stereocenter, leading to high enantioselectivity. whiterose.ac.uk This approach demonstrates the utility of this compound in accessing complex, non-planar molecules with high stereochemical control, which are valuable for the development of new therapeutics. rsc.org
Table 2: Synthesis of Chiral 3-Spiropiperidines using this compound Derivatives
| Starting Material derived from this compound | Catalyst | Product Type | Enantiomeric Ratio (e.r.) | Yield | Reference |
| N-Cbz protected amino-hexene derivative with a cycloheptyl nitrile moiety | Chiral Phosphoric Acid | 3-Spiropiperidine | up to 96:4 | up to 87% | rsc.orgwhiterose.ac.uk |
This table summarizes the key findings from the 'Clip-Cycle' synthesis of 3-spiropiperidines.
Catalytic Applications Involving this compound
The reactivity of the nitrile group in this compound makes it a suitable substrate for a variety of catalytic transformations. Research in this area focuses on both utilizing it within novel catalytic systems and developing new catalysts for its conversion.
This compound serves as a substrate in the exploration and development of new catalytic methodologies, particularly in hydrogenation and other transition metal-catalyzed reactions. google.comgoogle.comnih.gov The catalytic hydrogenation of nitriles to primary amines is a fundamental reaction in organic synthesis, and this compound can be used as a model substrate to evaluate the efficacy of new catalyst systems. google.comgoogle.comrsc.org For example, patents describe the hydrogenation of cycloalkanecarbonitriles, including this compound, using catalysts prepared from iron sponge, showcasing efforts to develop efficient and cost-effective catalytic processes. google.comgoogle.com
Furthermore, the principles of transition metal catalysis, where the catalyst provides an alternative reaction pathway with lower activation energy, are broadly applicable to the transformations of nitriles like this compound. rsc.orgrsc.orguva.nlwikipedia.org The interaction between the substrate and the catalyst's active sites is crucial for achieving high activity and selectivity. pharmafeatures.comnih.gov The development of catalysts that can effectively activate the C-N triple bond of sterically demanding nitriles such as this compound is an ongoing area of research. nih.gov
The development of new catalysts for nitrile transformations is a significant area of research aimed at improving efficiency, selectivity, and sustainability. catalysis.blogenergy.govtopsoe.com While much of this research is broad, the findings are applicable to specific substrates like this compound. The goal is to create catalysts that can operate under milder conditions, reduce waste, and provide access to a wider range of chemical products. pharmafeatures.comcatalysis.blog
Key areas of development include the design of novel homogeneous and heterogeneous catalysts. catalysis.blog For instance, research into iron-based pincer complexes has shown promise for the α-alkylation of nitriles, a reaction that forms a new carbon-carbon bond at the position adjacent to the nitrile group. While not explicitly detailing this compound, such advancements in base-metal catalysis for nitrile functionalization are highly relevant. The development of new catalytic systems is often accelerated by high-throughput screening methods and computational modeling to rapidly identify promising catalyst candidates. energy.gov The ultimate aim is to develop robust and versatile catalysts that can efficiently transform a wide array of nitriles, including cyclic variants like this compound, into valuable chemical products.
Toxicological and Environmental Impact Research Considerations Mechanistic Focus
Mechanistic Toxicology of Nitrile Compounds
The toxicity of many nitrile compounds, including the broader class to which cycloheptanecarbonitrile belongs, is primarily attributed to the metabolic release of the cyanide ion (CN⁻). nih.govmedscape.comcdc.gov This process is a form of "lethal synthesis" where the parent compound is metabolized into a more toxic substance within the body. The primary site of this metabolic activation is the liver, involving the cytochrome P450 mixed-function oxidase system. nih.govnih.govwho.int
The central mechanism involves the enzymatic oxidation of the carbon atom adjacent (alpha-carbon) to the cyano group (-C≡N). nih.govtandfonline.com This hydroxylation results in the formation of an unstable intermediate known as a cyanohydrin, which can then decompose to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone. nih.govacs.org The liberated cyanide ion is a potent and rapid-acting toxicant. Its principal mechanism of action is the inhibition of cellular respiration by binding to the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. nih.govmsdvetmanual.commdpi.com This binding effectively halts aerobic metabolism, leading to histotoxic anoxia, a condition where cells cannot use oxygen even when it is plentiful, resulting in rapid cellular dysfunction and, potentially, death. nih.govmsdvetmanual.com
To investigate the toxic mechanisms of nitriles without relying solely on whole-animal studies, researchers employ a variety of in vitro (laboratory-based) and in silico (computer-based) methods. These approaches provide crucial insights into metabolic pathways and help predict toxic potential.
In vitro studies frequently utilize liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP450) enzymes. nih.govnih.gov By incubating a nitrile compound with these microsomes and an NADPH-generating system, researchers can directly measure the rate of cyanide formation. nih.gov Such experiments have confirmed that the metabolism of many nitriles to cyanide is dependent on CYP450 enzymes and that this process can be inhibited by known CYP450 inhibitors like carbon tetrachloride. nih.gov Studies have also shown that pretreatment of animals with substances like ethanol, which induces the specific isoform P4502E1, can increase the rate of cyanide formation from certain nitriles, further implicating this enzyme in their metabolic activation. nih.govtandfonline.comnih.gov Assays using cell cultures, such as algae (Pseudokirchneriella subcapitata), are also used to evaluate the toxicity of nitriles by measuring endpoints like inhibition of dissolved oxygen production or cell growth. psu.edunih.gov
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the toxicity of nitriles based on their chemical structure. nih.govtandfonline.com These computational models establish mathematical relationships between structural or physicochemical properties of a series of chemicals and their biological activity. For nitriles, QSAR models have been developed to predict acute toxicity by correlating it with parameters such as:
Hydrophobicity (log P): The octanol-water partition coefficient, which indicates how readily a compound will pass through biological membranes. nih.govnih.gov
Molecular and Electronic Parameters: Properties like molecular polarizability and excitation energy have been correlated with both the rate of oxidative metabolism and acute toxicity. tandfonline.comnih.govtandfonline.com
Quantum Chemical Descriptors: Calculated energies of activation for hydrogen atom abstraction at the alpha-carbon have been used to model the rate of cyanide release and predict toxicity. nih.govacs.org
These models help to screen new or untested compounds, like this compound, by estimating their potential toxicity based on the established relationships for structurally similar molecules.
The relationship between the chemical structure of a nitrile and its toxicological profile is a key area of research, with several structural features known to influence toxicity. Structure-activity relationship (SAR) studies have revealed that the rate of metabolic cyanide release, and therefore the acute toxicity, is highly dependent on the nature of the organic group attached to the cyano function.
Generally, the susceptibility of the α-hydrogen to enzymatic abstraction by cytochrome P450 is a critical determinant of toxicity. nih.gov The ease of this abstraction dictates the rate of cyanohydrin formation and subsequent cyanide release. Key SAR findings for nitriles include:
Hydrophobicity: A compound's ability to reach the site of metabolism in the liver is influenced by its lipophilicity, often measured as log P. For some series of aliphatic nitriles, a linear or parabolic relationship has been observed between log P and toxicity (expressed as the inverse of the LD₅₀), indicating that membrane permeability is a significant factor. nih.govnih.gov
Steric Hindrance: The size and branching of the alkyl group near the cyano moiety can affect how well the molecule fits into the active site of the metabolizing enzyme, thereby influencing the rate of oxidation.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with the P450 enzyme. tandfonline.com For example, halogen substitution has been shown to dramatically increase the toxicity of nitriles to aquatic organisms. psu.edunih.gov
The following table summarizes key structure-activity relationships for nitrile toxicity based on published research.
| Structural Feature | Impact on Toxicity | Mechanistic Rationale | Reference(s) |
| Hydrophobicity (log P) | Toxicity often increases with log P up to a certain point, after which it may decrease (parabolic relationship). | Increased log P enhances membrane permeability and access to metabolic enzymes in the liver. Very high log P can lead to sequestration in fat, reducing availability. | nih.gov, nih.gov |
| Halogen Substitution | Toxicity is significantly increased, with the effect growing with the number of halogen atoms (e.g., trichloroacetonitrile (B146778) > chloroacetonitrile). | Halogens are strong electron-withdrawing groups, which can influence the molecule's reactivity and interaction with biological targets. | psu.edu, nih.gov |
| α-Carbon Substitution | The nature of substituents on the carbon alpha to the nitrile group directly impacts the rate of metabolic cyanide release. | Metabolism is initiated by hydroxylation at the α-carbon. The ease of this reaction is a rate-limiting step for cyanide release. | nih.gov, nih.gov |
| Chain Length/Molecular Size | Toxicity can vary with the size of the alkyl chain. | Affects both hydrophobicity and steric fit within the enzyme's active site. | tandfonline.com |
For this compound, its relatively large, non-polar cycloalkyl group would suggest significant hydrophobicity, likely facilitating its passage across biological membranes to metabolic sites in the liver. Based on general SAR principles, its toxicity would be predicted to be primarily mediated by the rate at which its α-hydrogen (on the carbon bonded to the -CN group) is oxidized by CYP450 enzymes to release cyanide.
Environmental Fate Mechanisms Relevant to Chemical Structure
The environmental persistence and degradation of this compound are governed by its chemical structure and susceptibility to various abiotic and biotic processes. While specific experimental data on this compound is limited, its environmental fate can be inferred from the known behavior of other aliphatic and cyclic nitriles.
A key factor in the environmental breakdown of nitriles is microbial degradation. frontiersin.orgresearchgate.net Many microorganisms in soil, water, and sewage sludge possess enzymatic pathways capable of detoxifying nitriles. who.int Two primary enzymatic routes are known:
Nitrilase Pathway: A single enzyme, nitrilase, hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849). frontiersin.orgjournals.co.za
Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to a corresponding amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgresearchgate.net
For this compound, these pathways would hypothetically lead to the formation of cycloheptanecarboxylic acid and ammonia, which are generally less toxic and can be integrated into central metabolic cycles by microorganisms. The presence of a stable cycloheptane (B1346806) ring might influence the rate of degradation compared to simpler linear nitriles.
Abiotic degradation mechanisms are also relevant. In the atmosphere, the major removal pathway for volatile nitriles like acetonitrile (B52724) is reaction with photochemically generated hydroxyl radicals (•OH). who.int However, this process can be slow, with atmospheric residence times estimated to be on the order of weeks to months for some nitriles. who.int Hydrolysis of the nitrile group in water under typical environmental pH conditions is generally an extremely slow process. who.int According to safety data information, the persistence of this compound is considered unlikely, suggesting it is susceptible to degradation. fishersci.no
Biomolecular Interactions in Toxicity Studies
The toxicity of this compound, like other related compounds, is defined by a sequence of interactions with key biomolecules.
The initial and rate-determining interaction is with cytochrome P450 enzymes, primarily located in the liver. nih.govnih.gov The nitrile compound acts as a substrate for these enzymes. In silico studies and in vitro experiments with various nitriles have shown that the molecule's size, shape, and electronic properties determine its affinity for the enzyme's active site. tandfonline.comtandfonline.com The P450 catalytic cycle proceeds with the oxidation of the nitrile, specifically at the alpha-carbon, to produce a cyanohydrin. nih.govtandfonline.com Studies on a range of nitriles indicate that the P4502E1 isoform is particularly important in this metabolic activation. tandfonline.comnih.govtaylorandfrancis.com
Following the spontaneous decomposition of the cyanohydrin intermediate, the liberated cyanide ion becomes the primary toxicant. The critical biomolecular interaction for cyanide is its high-affinity binding to the ferric (Fe³⁺) ion within the heme cofactor of cytochrome c oxidase (also known as Complex IV) in the mitochondrial electron transport chain. msdvetmanual.commdpi.comteachy.app This binding is inhibitory, preventing the enzyme from transferring electrons to its terminal acceptor, oxygen. The result is a complete blockage of the electron transport chain, cessation of oxidative phosphorylation, and a drastic drop in cellular ATP production. mdpi.com This disruption of cellular energy metabolism is the ultimate cause of the acute toxicity observed in cyanide poisoning. medscape.commsdvetmanual.com
Q & A
Q. What are the common laboratory synthesis methods for cycloheptanecarbonitrile, and how do reaction conditions affect yield?
this compound can be synthesized via nucleophilic substitution or cyanation reactions. A method analogous to cyclohexanecarbonitrile involves reacting cycloheptanone with hydrogen cyanide (HCN) in the presence of a catalyst (e.g., potassium cyanide) under controlled pH and temperature . Another approach uses silyl cyanides (e.g., TMSCN) with cycloheptyl halides, facilitated by fluoride ions (e.g., TBAF) in aprotic solvents like THF . Key factors affecting yield include:
- Catalyst efficiency : Strong bases or Lewis acids may improve reaction kinetics.
- Temperature : Elevated temperatures (80–120°C) often enhance reactivity but risk side reactions.
- Solvent polarity : Polar solvents (e.g., methanol) may stabilize intermediates but could reduce atom economy.
- Safety : HCN’s toxicity necessitates rigorous ventilation and containment .
Table 1: Comparison of Hypothetical Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Yield Range (%) | By-products |
|---|---|---|---|---|
| HCN Addition | Cycloheptanone + HCN | KCN, H₂SO₄ | 50–70 | Cycloheptanol |
| Silyl Cyanide Substitution | Cycloheptyl Br + TMSCN | TBAF, THF | 65–85 | Trimethylsilyl ether |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- NMR Spectroscopy :
-
¹H NMR : Identify cycloheptane ring protons (δ 1.2–2.1 ppm) and nitrile-adjacent protons (δ 2.3–2.8 ppm). Compare with NIST reference data for cyclohexanecarbonitrile analogs .
-
¹³C NMR : The nitrile carbon typically appears at δ 115–120 ppm .
- IR Spectroscopy : The C≡N stretch is observed near 2240 cm⁻¹ .
- Mass Spectrometry : Electron ionization (EI-MS) fragments the nitrile group, yielding a base peak at m/z 109 (M⁺–CN) .
Ensure purity by cross-referencing with HPLC (retention time) and elemental analysis (%C, %N) .
Q. What safety precautions are necessary when handling this compound in experimental settings?
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with sodium hypochlorite (bleach) to degrade cyanide by-products .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry tools assist in predicting the reactivity and optimal reaction pathways for this compound derivatives?
- Density Functional Theory (DFT) : Calculate transition-state energies for nitrile group reactions (e.g., hydrolysis to carboxylic acids) .
- Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys, Pistachio) suggest viable precursors and reaction conditions for derivatives like 1-(dimethylamino)-cycloheptanecarbonitrile .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in one-pot syntheses .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields or purity data for this compound?
- Systematic Reproducibility Checks :
Validate reaction conditions (e.g., catalyst batch, solvent purity) .
Use internal standards (e.g., deuterated analogs) in NMR for quantitative analysis .
- Meta-Analysis : Compare literature data with analogous compounds (e.g., cyclohexanecarbonitrile) to identify outliers due to ring strain or steric effects .
- Advanced Chromatography : Employ GC-MS or UPLC-MS to detect trace impurities that may skew yield calculations .
Q. How can this compound be utilized as a precursor in the synthesis of complex heterocyclic compounds?
- Cycloaddition Reactions : React with azides under Huisgen conditions to form tetrazoles, leveraging the nitrile’s electron-withdrawing nature .
- Nitrile Hydration : Convert to cycloheptanecarboxamide using acidic/basic conditions (H₂SO₄ or NaOH at 100–150°C), then cyclize to form lactams .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the cycloheptane ring, enabling access to pharmacophores .
Methodological Notes
- Synthesis Optimization : For greener approaches, prioritize one-pot methods with high atom economy (e.g., using CO₂ as a by-product) .
- Data Reporting : Follow IUPAC guidelines for spectral data and include raw datasets in supplementary materials .
- Ethical Compliance : Adhere to institutional safety protocols and cite all referenced methodologies explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
